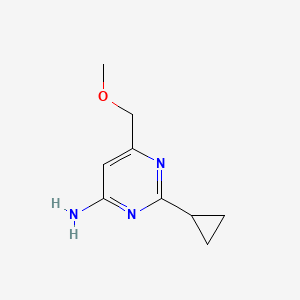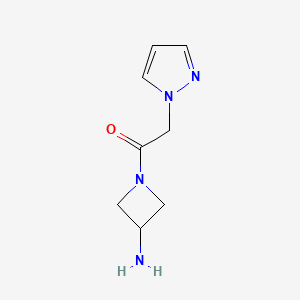
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine, also known as 6-MMP, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. 6-MMP is a derivative of pyrimidine and is composed of an amine moiety, a cyclopropyl group, and a methoxymethyl group. It is a colorless, crystalline solid with a melting point of 81-83°C and a boiling point of 245°C. 6-MMP has been studied for its potential applications in drug design, enzyme inhibition, and biochemical and physiological effects.
Applications De Recherche Scientifique
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been studied for its potential applications in drug design, enzyme inhibition, and biochemical and physiological effects. It has been used to study the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of substances that play an important role in inflammation and pain. 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been used to study the effects of hormones and other substances on the body’s metabolism.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as COX-2, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of physiological effects, such as the inhibition of inflammation and pain.
Biochemical and Physiological Effects
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been studied for its potential use in the treatment of inflammation, pain, and cancer. In studies of inflammation, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been shown to inhibit the production of prostaglandins, which are involved in the inflammation process. In studies of pain, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been shown to reduce the levels of pain-causing substances in the body. In cancer research, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been shown to inhibit the growth of cancer cells. Additionally, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been used to study the effects of hormones and other substances on the body’s metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine is relatively non-toxic and has a low melting point, making it easy to handle in the laboratory.
The limitations of using 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine in laboratory experiments include its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine is a relatively new compound and its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
For the use of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine include further research into its potential use in the treatment of inflammation, pain, and cancer. Additionally, further research into the mechanism of action of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine could lead to the development of more effective treatments for these conditions. Additionally, further research into the biochemical and physiological effects of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine could lead to new applications in drug design and enzyme inhibition. Finally, further research into the synthesis of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine could lead to the development of more efficient and cost-effective methods of production.
Propriétés
IUPAC Name |
2-cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-5-7-4-8(10)12-9(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIGSTJISQUTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)
![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
![1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466581.png)
![1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466582.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466585.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1466586.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)


